molecular formula C21H35NO3 B2693109 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 860274-85-7

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2693109
CAS No.: 860274-85-7
M. Wt: 349.515
InChI Key: HBPODAZFVYNBNT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and trimethylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trimethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trimethylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(2,3,5-trimethylphenoxy)propylmethylsulfamic acid: Shares a similar structure but with a sulfamic acid group.

    3-Hydroxypropionic acid: A simpler compound with a hydroxy and carboxylic acid group.

Uniqueness

1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a piperidine ring, hydroxy group, and trimethylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3/c1-14-8-15(2)16(3)19(9-14)25-13-18(24)12-22-20(4,5)10-17(23)11-21(22,6)7/h8-9,17-18,23-24H,10-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPODAZFVYNBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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